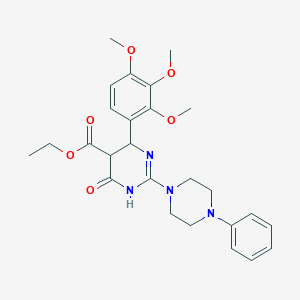![molecular formula C22H24N2O5 B264977 N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B264977.png)
N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide, also known as DMACA, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMACA belongs to the class of coumarin derivatives, which are known for their diverse biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is not fully understood. However, it has been suggested that N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide exerts its anti-tumor activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide's anti-inflammatory properties are thought to be due to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in the production of pro-inflammatory cytokines. N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide's anti-viral activity against HSV-1 and HSV-2 is believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects
N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide inhibits the growth of cancer cells such as human breast cancer cells and human colon cancer cells. N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has also been found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. In vivo studies have shown that N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide reduces the growth of tumors in mice implanted with human breast cancer cells.
Advantages and Limitations for Lab Experiments
N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has been shown to exhibit potent anti-tumor, anti-inflammatory, and anti-viral activities, making it a promising candidate for further research. However, N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide's mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. Additionally, N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide's potential toxicity and side effects need to be thoroughly investigated before it can be considered for clinical use.
Future Directions
There are several future directions for research on N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide. One area of research could focus on identifying N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide's molecular targets and elucidating its mechanism of action. Another area of research could investigate the potential of N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. Additionally, more studies are needed to determine the safety and toxicity of N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide in vivo and in clinical trials. Finally, the development of new synthetic derivatives of N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide with improved pharmacological properties could lead to the discovery of novel therapeutic agents.
Synthesis Methods
N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide can be synthesized using a multi-step process that involves the coupling of 4-hydroxycoumarin with 4-methoxyphenylboronic acid followed by the reaction of the resulting intermediate with N,N-dimethylethylenediamine and acetic anhydride. The final product is obtained after purification through column chromatography and recrystallization. The purity of N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has been shown to have anti-viral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
properties
Product Name |
N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide |
|---|---|
Molecular Formula |
C22H24N2O5 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetamide |
InChI |
InChI=1S/C22H24N2O5/c1-24(2)11-10-23-21(25)14-28-17-8-9-18-19(13-22(26)29-20(18)12-17)15-4-6-16(27-3)7-5-15/h4-9,12-13H,10-11,14H2,1-3H3,(H,23,25) |
InChI Key |
WFDCFTKHMNUBKJ-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC |
Canonical SMILES |
CN(C)CCNC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B264906.png)
![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264908.png)

![8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B264925.png)
![4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B264927.png)
![2-(2-chlorophenoxy)-N-(1-methyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B264930.png)
![Ethyl 6-(2-furyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264931.png)
![N-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide](/img/structure/B264938.png)
![4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B264939.png)
![9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B264963.png)

![6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B264966.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B264971.png)
![3-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B264979.png)